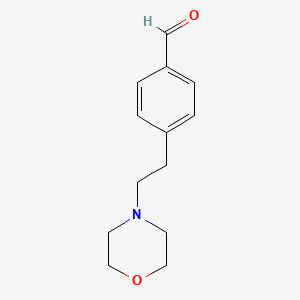
4-(2-Morpholinoethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(morpholin-4-yl)ethyl]benzaldehyde is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzaldehyde group attached to a morpholine ring via an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde typically involves the reaction of 4-(2-bromoethyl)morpholine with benzaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the benzaldehyde, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-(2-bromoethyl)morpholine, benzaldehyde
Solvent: Anhydrous ethanol
Catalyst: Potassium carbonate
Temperature: Reflux conditions
Time: 12-24 hours
Industrial Production Methods
Industrial production of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
4-[2-(morpholin-4-yl)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, low temperature
Major Products Formed
Oxidation: 4-[2-(morpholin-4-yl)ethyl]benzoic acid
Reduction: 4-[2-(morpholin-4-yl)ethyl]benzyl alcohol
Substitution: 4-[2-(morpholin-4-yl)ethyl]-2-nitrobenzaldehyde
科学研究应用
4-[2-(morpholin-4-yl)ethyl]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for polymers.
作用机制
The mechanism of action of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
相似化合物的比较
Similar Compounds
- 4-(4-Morpholinyl)benzaldehyde
- 4-[2-(4-Morpholinyl)ethoxy]benzaldehyde
- 4-(2-Morpholin-4-yl-ethoxy)-benzaldehyde
Uniqueness
4-[2-(morpholin-4-yl)ethyl]benzaldehyde is unique due to its specific structural features, such as the ethyl linker between the morpholine ring and the benzaldehyde group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
4-(2-morpholin-4-ylethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO2/c15-11-13-3-1-12(2-4-13)5-6-14-7-9-16-10-8-14/h1-4,11H,5-10H2 |
InChI 键 |
GUKYBGMRVFCUPE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)
![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)



![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)





![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
